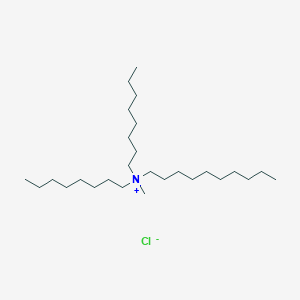

Methyldioctyldecylammonium chloride

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Academic Research

Quaternary Ammonium Compounds (QACs) are a broad class of chemicals that feature a central, positively charged ammonium core bonded to four organic substituents, typically alkyl and/or aromatic groups. nih.gov This cationic structure makes them effective surface-active agents (surfactants). taylorandfrancis.com In academic research, QACs are investigated for a multitude of functions, primarily as antimicrobials, preservatives, dispersants, and antistatic or softening agents. nih.govnih.gov Their application as antimicrobials is particularly significant, with many QACs registered for their efficacy against various pathogens. researchgate.net

The specific properties and functions of a QAC are determined by the nature and length of its alkyl chains. nih.gov For instance, QACs utilized in disinfecting products often have shorter alkyl chains (C8–C16). nih.gov Due to their permanent positive charge, they can form salts with anions across a wide pH range, from acidic to slightly alkaline conditions, a characteristic that makes them versatile reagents in various chemical processes. vu.edu.auimpag.ch Their ability to disrupt microbial membranes is a key mechanism behind their disinfectant properties. taylorandfrancis.com The vast structural diversity within the QAC class allows for a wide range of applications, which has led to their classification as high production volume chemicals and subjects of extensive academic and regulatory interest. nih.govacs.org

Specificity of Methyldioctyldecylammonium (B12724451) Chloride as a Key Component in Research-Grade Reagents (e.g., Aliquat 336)

Methyldioctyldecylammonium chloride is a specific QAC that has garnered significant attention in scholarly research primarily through its role as a principal component of the commercial reagent Aliquat 336. vu.edu.auacs.org Aliquat 336 is not a pure substance but a mixture of quaternary ammonium salts, characterized by a methyl group and three long alkyl chains of varying lengths, predominantly C8 (octyl) and C10 (decyl). vu.edu.auwikipedia.org Chromatographic and mass spectrometry analyses have confirmed that Aliquat 336 contains several QAC components, with this compound identified as the most abundant species. vu.edu.auacs.orgacs.org

Aliquat 336 is widely employed in research as a phase transfer catalyst and a metal extraction reagent. wikipedia.org In these roles, it functions as a liquid anion exchanger. wikipedia.org The reagent's efficacy is attributed to the large organic cation's ability to form oil-soluble salts with various anions, facilitating their transfer from an aqueous phase to an organic phase. impag.ch While the common name for Aliquat 336 is often given as tricaprylylmethylammonium chloride or methyltrioctylammonium chloride, detailed analyses consistently show the mixture's complexity and the prevalence of this compound. vu.edu.auescholarship.orgescholarship.org The presence of other components, including different QACs, n-octanol, and n-decanol, means that the exact composition can vary slightly between batches. vu.edu.auacs.orgacs.org

Physicochemical Properties of Methyldioctyldecylammonium Ion

This table summarizes key identifiers and properties of the methyldioctyldecylammonium cation, the core component of the titled compound.

| Property | Value |

|---|---|

| Molecular Formula | C27H58N+ nih.gov |

| Molecular Weight | 396.76 nih.gov |

| Charge | +1 nih.gov |

| Stereochemistry | Achiral nih.gov |

Primary Components of Aliquat 336

Aliquat 336 is a mixture of several compounds. This table highlights its major constituents as identified in research literature. vu.edu.auacs.orgacs.org

| Component Type | Specific Compound(s) | Relative Abundance |

|---|---|---|

| Quaternary Ammonium Chlorides | This compound | Most abundant QAC component vu.edu.auacs.org |

| Quaternary Ammonium Chlorides | Methyltrioctylammonium chloride | Major component escholarship.org |

| Quaternary Ammonium Chlorides | Methyloctyldidecylammonium chloride | Present escholarship.org |

| Quaternary Ammonium Chlorides | Methyltridecylammonium chloride | Present escholarship.org |

| Alcohols | n-Octanol, n-Decanol | Minor components vu.edu.auacs.orgacs.org |

| Other | Water | Present in small amounts vu.edu.auacs.orgacs.org |

Scope and Significance of Academic Investigations Pertaining to this compound

The significance of this compound in academic research is intrinsically linked to its function within Aliquat 336. Investigations have predominantly focused on its application in hydrometallurgy and separation science, specifically in the solvent extraction of metals. vu.edu.auwikipedia.org Research has demonstrated its effectiveness in extracting a variety of metal complexes from aqueous solutions, including those of cadmium, copper, zinc, cobalt, iron, and niobium. vu.edu.auimpag.chescholarship.org

Academic studies delve into the mechanisms and efficiency of these extraction processes. For example, research on cadmium(II) and copper(II) extraction found that Aliquat 336, with this compound as its main active component, could efficiently extract these metals from hydrochloric acid solutions, forming a 1:1 metal-to-extractant ratio complex. vu.edu.au Similarly, it has been used to quantitatively extract hexaniobate ions from alkaline aqueous solutions into an organic phase, a process confirmed to be an anion exchange mechanism. escholarship.org Furthermore, this compound is a key part of novel models developed to understand and predict metal extraction from concentrated chloride media, which is crucial for optimizing industrial separation processes. acs.org The compound's role is central to the development of thermodynamic models for solvent extraction systems, which aim to improve the purification of metals like cobalt from chloride-rich solutions. acs.org

Structure

2D Structure

Properties

CAS No. |

77502-69-3 |

|---|---|

Molecular Formula |

C27H58ClN |

Molecular Weight |

432.2 g/mol |

IUPAC Name |

decyl-methyl-dioctylazanium;chloride |

InChI |

InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IPBJXJKKLDVXPC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment of Methyldioctyldecylammonium Chloride

Synthetic Pathways for Methyldioctyldecylammonium (B12724451) Chloride and Related Quaternary Ammonium (B1175870) Compounds

The primary industrial route for synthesizing methyldioctyldecylammonium chloride and other tetraalkylammonium halides is the Menschutkin reaction . alfa-chemistry.com This reaction involves the alkylation of a tertiary amine. alfa-chemistry.com For this compound, the synthesis starts with a mixed tertiary amine, predominantly trioctyldecylamine, which is then quaternized using a methylating agent, typically methyl chloride. impag.ch The reaction creates a permanent positive charge on the nitrogen atom, forming the quaternary ammonium cation, which is then associated with a chloride anion. impag.ch

The general scheme for this synthesis is as follows:

Step 1: Tertiary Amine Formation: A mixture of long-chain alcohols (octanol and decanol) is reacted with ammonia (B1221849) to produce a mixture of primary, secondary, and tertiary amines. The desired trialkylamine (a mix of trioctylamine, dioctyldecylamine, octyldidecylamine, and tridecylamine) is then isolated.

Step 2: Quaternization (Menschutkin Reaction): The mixed trialkylamine is reacted with a methylating agent, such as methyl chloride, to form the quaternary ammonium chloride salt. impag.ch

An alternative and more flexible synthetic approach allows for the production of either symmetric or asymmetric QACs from more accessible starting materials like alkyldimethylamines. google.com A novel manufacturing process involves:

Reacting a trialkylamine with an alkyl bromide to form a quaternary tetraalkylammonium bromide salt. google.com

Converting the bromide salt to a quaternary tetraalkylammonium hydroxide (B78521) salt using an ion exchange resin. google.com

Reacting the hydroxide salt with a suitable acid to yield the desired quaternary tetraalkylammonium salt with a specific anion. google.com

This multi-step process offers greater control over the final product's anionic component, although it is more complex than direct alkylation. google.commdpi.com

Characterization of Compositional Variability in Commercial Preparations (e.g., Aliquat 336)

Commercial preparations of this compound are typically sold as mixtures under trade names like Aliquat 336. wikipedia.orghimedialabs.com Aliquat 336 is not a single compound but a mixture of QACs with different alkyl chain lengths, primarily C8 (octyl) and C10 (decyl) chains, with the C8 chain being predominant. wikipedia.orghimedialabs.com The major component is methyltrioctylammonium chloride. acs.orgescholarship.org

The compositional variability is a direct result of the manufacturing process, which uses mixed-chain industrial feedstocks. This variability can significantly influence the physicochemical properties and performance of the product in applications like solvent extraction. acs.org In addition to the different QACs, commercial products like Aliquat 336 contain impurities derived from the starting materials and synthesis byproducts. acs.orgacs.org These impurities often include unreacted tertiary amines, and residual alcohols such as 1-octanol (B28484) and 1-decanol, as well as water. acs.orgacs.orgchemsupply.com.au

Interactive Table: Typical Composition and Properties of Commercial Aliquat 336

| Component/Property | Typical Value / Description | Reference(s) |

| Primary Constituent | Methyltrioctylammonium chloride | acs.orgescholarship.org |

| Other QACs | This compound, Methyloctyldidecylammonium chloride, Methyltridecylammonium chloride | escholarship.orgescholarship.org |

| Quaternary Content | 88.2 - 93.0% | chemsupply.com.aursc.org |

| Moisture Content | 2.0 - 5.0% (wt. %) | chemsupply.com.au |

| Amine Value | ≤ 2.0 (indicates residual tertiary amines) | chemsupply.com.au |

| Acid Value | ≤ 5.0 (indicates acidic impurities) | chemsupply.com.au |

| Other Impurities | 1-octanol, 1-decanol | acs.orgacs.org |

| Appearance | Viscous amber liquid | chemsupply.com.au |

| CAS Number | 63393-96-4 | himedialabs.comchemsupply.com.au |

Strategies for Purification and Isolation of High-Purity this compound

Given the compositional complexity of commercial QACs, purification strategies are often necessary to obtain a high-purity fraction of a specific compound like this compound for research or specialized applications.

Solvent Extraction and Washing: A common initial purification step involves washing the organic phase containing the QAC with aqueous solutions. For instance, washing with water can help remove water-soluble impurities like excess inorganic salts (e.g., potassium chloride) that may be present from certain synthetic routes. rsc.org Stripping, a form of liquid-liquid extraction, can be used to selectively remove extracted metal ions or other anions from the QAC, but it is more challenging for QACs than for amines due to the permanent positive charge. impag.ch

Ion Exchange Chromatography: This is a powerful technique for both purification and anion modification. A solution of the QAC mixture can be passed through an ion exchange column to separate the components based on their affinity for the resin. google.com More commonly, ion exchange is used to replace the original anion (e.g., chloride) with another, such as hydroxide, bicarbonate, or sulfate (B86663). google.com However, the efficiency can be hampered by the poor selectivity of some resins, which may also be poisoned by certain impurities. sci-hub.se

Recrystallization: For QACs that are solid at room temperature, recrystallization from a suitable solvent is a classic and effective method for achieving high purity. semanticscholar.org By carefully selecting a solvent in which the desired compound's solubility is significantly different from that of the impurities at different temperatures, a highly purified crystalline product can be obtained. semanticscholar.org

Distillation/Evaporation: Volatile impurities, such as residual alcohols (octanol, decanol) or solvents used during synthesis, can be removed by evaporation or distillation under reduced pressure, taking advantage of the low volatility of the ionic QACs. google.com

Control of Impurities and Byproducts in Synthesis

Effective control of the synthesis process is paramount to minimize the formation of impurities and byproducts, which simplifies purification and improves product quality.

Key impurities in QAC synthesis include:

Unreacted Tertiary Amines: Incomplete quaternization leads to residual tertiary amines in the final product. chemsupply.com.au

Precursor Alcohols: If the starting tertiary amines are produced from alcohols, unreacted alcohols may carry over. acs.orgacs.org

Side-Reaction Products: Undesired side reactions can lead to a variety of byproducts.

Strategies to control these impurities include:

Stoichiometric Control: Precise control over the molar ratio of the tertiary amine and the alkylating agent is crucial. An excess of the alkylating agent can help drive the reaction to completion but may require subsequent removal.

Temperature and Reaction Time Control: The Menschutkin reaction is exothermic. Controlling the temperature, often through the dropwise addition of reactants, is essential to prevent side reactions and decomposition. google.com After the initial reaction, a period of heating at a controlled temperature (e.g., 95-105 °C) can ensure the reaction goes to completion. google.com

Solventless Synthesis: Some modern methods utilize a "one-pot" reaction without a solvent. google.com This approach reduces production costs and eliminates the possibility of residual solvent impurities, though it may require more careful control of viscosity and heat transfer. google.comgoogle.com

Choice of Reactants: Using highly pure starting materials is a fundamental prerequisite for obtaining a pure final product. The choice of alkylating agent (e.g., methyl chloride vs. dimethyl sulfate) also impacts the impurity profile and process safety. google.com

By implementing these control strategies, manufacturers can produce this compound and related QACs with a more consistent composition and lower levels of undesirable impurities.

Advanced Analytical Characterization Techniques for Methyldioctyldecylammonium Chloride

Spectroscopic Methodologies for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are indispensable for determining the molecular structure and composition of Methyldioctyldecylammonium (B12724451) chloride. These methods provide critical insights into the compound's identity and its behavior in different chemical environments.

Gas Chromatography (GC) for Quaternary Ammonium (B1175870) Component Determination

Gas chromatography (GC) is a powerful technique for analyzing the components of quaternary ammonium salts like Methyldioctyldecylammonium chloride. researchgate.net The method leverages the thermal decomposition of these long-chain quaternary ammonium compounds at high temperatures within the injection port of the gas chromatograph, which results in the formation of tertiary amines. researchgate.net These more volatile tertiary amines can then be separated and quantified.

Aliquat 336, a commercially available ionic liquid, is primarily composed of this compound, but it can also contain up to four other quaternary ammonium compounds, as well as 1-octanol (B28484) and 1-decanol. researchgate.net GC analysis allows for the determination of these various components. researchgate.net For quantitative analysis, an internal standard such as tetraheptylammonium (B15475950) chloride can be utilized. researchgate.net The area under each peak in the resulting chromatogram is proportional to the amount of the corresponding analyte. libretexts.org To analyze nonvolatile compounds like quaternary ammonium salts, they must first be converted into a volatile form, a process that can be achieved through derivatization. libretexts.orgresearchgate.net

Synchrotron-Based Fourier-Transform Infrared (FTIR) Microspectrometry for Homogeneity Assessment in Composite Materials

Synchrotron-based Fourier-Transform Infrared (FTIR) microspectrometry is a state-of-the-art technique for evaluating the composition and homogeneity of materials at a micrometer scale. researchgate.net This non-destructive method provides biochemical signatures from materials based on the intrinsic molecular vibrations of their chemical bonds. ub.edu The high brightness of the synchrotron source allows for the analysis of very small areas with a good signal-to-noise ratio, achieving a spatial resolution at the diffraction limit. ub.edu

This technique has been successfully employed to investigate the distribution of components in polymer inclusion membranes (PIMs). researchgate.net For instance, in PIMs composed of Aliquat 336 and a polymer like poly(vinyl chloride) (PVC) or cellulose (B213188) triacetate, synchrotron-based FTIR microspectrometry can create a two-dimensional map of the membrane's composition. researchgate.net This allows for a quantitative assessment of the homogeneity of the extractant (this compound) within the polymer matrix. researchgate.net Studies have shown a strong correlation between the spatial distribution of the extractant and any species it has extracted, confirming the chemical homogeneity of well-formed PIMs on a micrometer scale. researchgate.net This analytical approach is crucial for optimizing the performance of such composite materials. researchgate.net

Nuclear Magnetic Resonance (NMR) for Ionic Liquid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis and characterization of molecules, including ionic liquids like this compound. indianastate.edu NMR provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³⁵Cl. nih.govlibretexts.org The chemical shift (δ) in an NMR spectrum indicates the local chemical environment of a nucleus, revealing details about its bonding and proximity to other atoms. libretexts.orgmdpi.com

For complex structures, a variety of 1D and 2D NMR techniques, such as COSY, NOESY, HSQC, and HMBC, are employed for complete structural elucidation. mdpi.com In the context of ionic liquids, NMR is used to confirm the structure of the cation and anion and to investigate interactions between them. For instance, ¹¹⁹Sn NMR spectroscopy has been used to study complex anions in chloroform (B151607) containing methyltrioctylammonium chloride. researchgate.net Furthermore, high-field ³⁵Cl solid-state NMR can be a powerful probe for characterizing both static and dynamic crystallographic disorder, which can be particularly relevant for the chloride anion in this compound. nih.gov

Elemental Analysis Techniques for Chloride Content Quantification

Accurate quantification of the chloride content in this compound and related ionic liquid systems is crucial, as residual chlorides from the synthesis process can significantly affect the material's physical and chemical properties. sim2.bekuleuven.be

Wavelength Dispersive X-ray Fluorescence Spectrometry (WDXRF) for Chloride Detection in Ionic Liquid Systems

Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometry is a rapid and non-destructive technique for the direct measurement of chloride content in ionic liquids. sim2.benih.gov This method is particularly advantageous due to its ease of use and the minimal sample preparation required, as measurements can often be performed directly on the liquid samples. sim2.benih.gov

In a typical WDXRF analysis of ionic liquids for chloride, the Cl Kα intensity is measured. nih.gov Research has demonstrated excellent linearity for samples with chloride concentrations up to approximately 8000 ppm. nih.govresearchgate.net The detection and quantification limits are dependent on the matrix but have been reported to be as low as 42 ppm and 127 ppm for chloride, respectively, in certain systems. nih.govresearchgate.netkuleuven.be The instrumental error and deviations from the calibration procedure are generally small, with maximum values around 1% and 5%, respectively. nih.govkuleuven.be

| Parameter | Value |

| Linearity Range | < 8000 ppm Cl nih.govresearchgate.net |

| Detection Limit (LOD) | 42–191 ppm Cl nih.govresearchgate.netkuleuven.be |

| Quantification Limit (LOQ) | 127–578 ppm Cl nih.govresearchgate.netkuleuven.be |

| Instrumental Error | Max 1% nih.govkuleuven.be |

| Calibration Deviation | Max 5% nih.govkuleuven.be |

Comparison with Ion Chromatography (IC) and Total Reflection X-ray Fluorescence (TXRF)

While WDXRF is a powerful tool, other techniques such as Ion Chromatography (IC) and Total Reflection X-ray Fluorescence (TXRF) are also employed for chloride quantification in ionic liquids.

Ion Chromatography (IC) is a popular and successful technique that allows for the simultaneous detection of all anions present in an ionic liquid. nih.govacs.org However, its application is most suitable for hydrophilic ionic liquids. nih.govacs.org The optimization of IC methods can be time-consuming, and certain anions may exhibit long retention times, leading to extended measurement durations. nih.govacs.org

Total Reflection X-ray Fluorescence (TXRF) is another sensitive technique for this purpose, offering low detection limits (e.g., 20 ppm Cl in an undiluted ionic liquid). nih.gov TXRF requires a very small sample volume and offers the advantage of not needing a calibration curve, which is beneficial for high sample throughput. kuleuven.be However, historically, the accurate determination of halides in liquids with TXRF has been challenging due to the volatility of HX compounds formed during sample preparation with acidic internal standards. kuleuven.be

For a final assessment of very low chloride impurity levels (below 150 ppm), techniques like IC or TXRF may be preferred over WDXRF. nih.gov

| Technique | Advantages | Disadvantages |

| WDXRF | Rapid measurements, minimal sample preparation, wide concentration range. sim2.benih.gov | May be less suitable for final purity assessment at very low concentrations (<150 ppm). nih.gov |

| IC | Simultaneous detection of all anions. nih.govacs.org | Most applicable to hydrophilic ILs, can be time-consuming to optimize. nih.govacs.org |

| TXRF | Low detection limits, small sample volume, no calibration curve needed. kuleuven.benih.gov | Potential for volatility issues during sample preparation. kuleuven.be |

Methodologies for Assessing Molecular Homogeneity and Batch Consistency

The reliable performance of this compound in industrial and chemical applications is critically dependent on its molecular homogeneity and the consistency of its composition from one production batch to another. As it is often a primary component in commercial mixtures of quaternary ammonium salts, such as Aliquat 336, rigorous analytical oversight is necessary. vu.edu.auacs.org Variations in the purity, the distribution of alkyl chain lengths, or the presence of impurities can significantly alter the material's physicochemical properties and efficacy. catalysis.blog A multi-faceted analytical approach is therefore essential to ensure that each batch meets stringent quality specifications. tristarintermediates.org

Key analytical strategies focus on verifying the chemical structure, quantifying the primary component and related compounds, profiling impurities, and ensuring physical properties are within set limits. tristarintermediates.orgproconexdirect.com These methodologies provide a comprehensive framework for quality assurance, from raw material inspection to final product verification. tristarintermediates.orge-icc.com

Detailed Research Findings

Research into the analysis of long-chain quaternary ammonium compounds (QACs) has led to the development of several sophisticated techniques capable of providing detailed molecular characterization.

Chromatographic Techniques: Chromatography is a cornerstone for separating and quantifying the components of complex QAC mixtures.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): HPLC is a fundamental technique for confirming the chemical identity and concentration of active ingredients. tristarintermediates.org For enhanced sensitivity and specificity, coupling HPLC or Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (LC-MS/MS) is a robust method for simultaneously differentiating, detecting, and quantifying various QACs. nih.govrsc.org This is particularly valuable for assessing the homogeneity of this compound by identifying and measuring related compounds with different alkyl chain lengths within the same sample. The method can achieve high precision (relative standard deviation <10%) and low bias (<11%). nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Although QACs are non-volatile ionic compounds, GC can be effectively used for their analysis through a high-temperature injection port (e.g., 250°C). american.edu At these temperatures, the quaternary ammonium salt undergoes a Hofmann elimination reaction to yield tertiary amines. These more volatile derivatives can then be separated by the GC column. american.eduresearchgate.net The resulting chromatogram provides a detailed profile of the alkyl chain distribution in the original mixture. Coupling the GC to a mass spectrometer (GC-MS) allows for the confirmation of the tertiary amine structures, thereby verifying the composition of the initial QACs. american.edu This method has been successfully applied to determine the various quaternary ammonium components in commercial products like Aliquat 336. acs.org

Spectrometric and Other Analytical Methods:

Mass Spectrometry (MS): Techniques like Electrospray Mass Spectrometry (EMS) can analyze the composition of QAC mixtures directly. vu.edu.au EMS allows for the generation of intact ions from the sample, which are then analyzed by the mass spectrometer to identify individual quaternary ammonium cations by their mass-to-charge ratios. vu.edu.au This provides a clear picture of the different homologous compounds present in a given batch.

Spectroscopy (FTIR, UV-Vis): Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are commonly employed as rapid quality control checks. tristarintermediates.org FTIR is used to confirm the chemical identity by matching the sample's infrared spectrum to a reference standard, verifying the presence of characteristic functional groups. Spectrophotometric methods, such as using picric acid as a reagent, can also be applied for the quantitative determination of high molecular weight QACs. acs.org

Wavelength Dispersive X-ray Fluorescence (WDXRF): The synthesis of QACs often involves a two-step process that can leave behind residual chloride impurities. acs.org These impurities can significantly impact the final product's properties. WDXRF is a suitable technique for the direct measurement and quantification of residual chlorides, with detection limits as low as 42 ppm depending on the sample matrix. acs.org Monitoring chloride content is a critical quality control parameter for ensuring batch consistency. acs.org

The following tables summarize the analytical methodologies and provide an example of compositional analysis for a commercial QAC mixture.

Table 1: Analytical Techniques for Homogeneity and Consistency Assessment

| Technique | Principle | Application for this compound | References |

| HPLC / UPLC-MS/MS | Separation based on polarity, followed by mass-based detection and fragmentation. | Quantifies this compound and other homologous QACs; profiles impurities. | tristarintermediates.orgnih.govrsc.org |

| Pyrolysis GC-MS | Thermal decomposition (Hofmann elimination) into volatile tertiary amines, followed by separation and mass-based identification. | Determines the distribution of different alkyl chains (C8, C10, etc.) on the nitrogen atom. | acs.orgamerican.eduresearchgate.net |

| Electrospray MS (EMS) | Creation of intact ions from solution for mass analysis. | Identifies individual quaternary ammonium cations based on their mass-to-charge ratio, confirming batch composition. | vu.edu.au |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms chemical identity and structural integrity by comparing the spectral fingerprint to a standard. | tristarintermediates.org |

| WDXRF | Measures the wavelength and intensity of X-rays emitted from a sample. | Quantifies elemental impurities, particularly residual chlorides from synthesis. | acs.org |

Table 2: Example Compositional Analysis of a Commercial QAC Mixture

Commercial products containing this compound are typically mixtures of several related compounds. Analysis using techniques like mass spectrometry reveals the distribution of these components, which is a critical parameter for batch consistency.

| Component | Formula | Example Percentage in a Batch | References |

| This compound | [CH₃(C₈H₁₇)₂(C₁₀H₂₁)N]Cl | 43.6% | researchgate.net |

| Methyltrioctylammonium chloride | [CH₃(C₈H₁₇)₃N]Cl | 29.8% | researchgate.net |

| Methyloctyldidecylammonium chloride | [CH₃(C₈H₁₇)(C₁₀H₂₁)₂N]Cl | Not Specified | vu.edu.auresearchgate.net |

| Methylhexyldioctylammonium chloride | [CH₃(C₆H₁₃)(C₈H₁₇)₂N]Cl | 0.8% | researchgate.net |

| n-Octanol / n-Decanol | C₈H₁₈O / C₁₀H₂₂O | Small amounts | vu.edu.au |

Mechanistic Investigations of Methyldioctyldecylammonium Chloride Chemical Behavior

Elucidation of Ion-Exchange Mechanisms

The primary mechanism by which methyldioctyldecylammonium (B12724451) chloride and similar quaternary ammonium (B1175870) salts function in extraction processes is through ion exchange. applexion.comsamcotech.com This process involves the reversible interchange of ions between a liquid phase and a solid or liquid ion-exchange phase. applexion.com In the context of solvent extraction, the organic phase containing methyldioctyldecylammonium chloride acts as a liquid ion exchanger.

The fundamental principle of ion exchange lies in the electrostatic attraction between the positively charged quaternary ammonium cation (R₄N⁺) and anions in the aqueous phase. samcotech.com The chloride ion (Cl⁻) initially associated with the ammonium cation can be exchanged for other anions present in an aqueous solution. uoanbar.edu.iq This exchange is driven by the relative affinities of the different anions for the quaternary ammonium cation and their respective hydration energies. researchgate.netresearchgate.net

The efficiency of the ion-exchange process is influenced by several factors, including the concentration of the target anion in the aqueous phase, the pH of the solution, and the presence of competing anions. mdpi.com For instance, in the extraction of metal complexes, the formation of anionic metal-chloride complexes in the aqueous phase is a prerequisite for their subsequent transfer into the organic phase via ion exchange with the chloride of the this compound. researchgate.net

Understanding Interfacial Phenomena in Extraction Systems

The interface between the aqueous and organic phases is a critical region where the transfer of species occurs during solvent extraction. The presence of this compound, an amphiphilic molecule with a charged head group and long alkyl chains, significantly influences the properties of this interface.

One of the key interfacial phenomena is the reduction of interfacial tension. The accumulation of this compound molecules at the interface lowers the energy required to create more interfacial area, which can facilitate the dispersion of one phase into the other, thereby increasing the contact area for mass transfer.

Furthermore, the structure and composition of the interfacial layer are complex. Reversed micelles, which are aqueous pockets stabilized by the surfactant in the organic phase, can form. acs.org These micro-heterogeneous environments within the organic phase can influence the solubility and stability of extracted species. acs.org The water content of the organic phase, which can be significant, is also affected by the concentration of the quaternary ammonium salt and the composition of the aqueous phase. acs.org

Coordination Chemistry and Complex Formation in Extraction Processes

The extraction of metal ions by this compound is intrinsically linked to the coordination chemistry of the metal in the aqueous and organic phases. researchgate.netrsc.org The process typically involves the formation of an anionic metal complex in the aqueous phase, which is then extracted into the organic phase. researchgate.net

For example, in chloride media, metal ions can form a series of chloro-complexes with varying charges. researchgate.net The extraction efficiency is often highest for the metal species with the lowest charge density, as these species are less stabilized by hydration in the aqueous phase. researchgate.net Once in the organic phase, the extracted anionic metal complex forms an ion pair with the methyldioctyldecylammonium cation. rsc.org

Kinetic Studies of Reaction Pathways Involving this compound

Rate-Limiting Steps in Chemical Transformations

In the context of solvent extraction with this compound, potential rate-limiting steps could include:

The formation of the extractable anionic complex in the aqueous phase.

The diffusion of the reactants to the interface.

The interfacial chemical reaction (the ion exchange itself).

The diffusion of the products away from the interface into the bulk organic phase.

The determination of the rate-limiting step is typically achieved by examining how the reaction rate changes in response to variations in the concentrations of the different reactants. wikipedia.org For instance, if the reaction rate is independent of the concentration of one of the reactants, it is likely that this reactant is involved in a fast step that occurs after the rate-limiting step. wikipedia.org

Influence of Chemical Environment on Reaction Kinetics

The chemical environment, encompassing both the aqueous and organic phases, exerts a significant influence on the kinetics of reactions involving this compound.

Factors in the aqueous phase, such as pH, ionic strength, and the concentration of complexing agents, can affect the speciation of the metal ion and the rate of formation of the extractable complex. acs.org For example, adding a salting-out agent can decrease the concentration of free water molecules, which in turn can destabilize the metal complex in the aqueous phase and enhance its extraction. researchgate.net

In the organic phase, the type of diluent (e.g., toluene (B28343), kerosene) can affect the solubility of the extractant and the extracted complex, as well as the properties of the interface. The concentration of the extractant itself is also a key parameter; higher concentrations generally lead to faster extraction rates, up to a certain point where aggregation or changes in the organic phase properties might alter the kinetics.

Role of Aqueous and Organic Phase Components in Mechanistic Pathways

Both the aqueous and organic phase components play active roles in the mechanistic pathways of extraction processes involving this compound.

The aqueous phase is not merely a source of the species to be extracted. Its composition dictates the speciation of the target ion. For metal extraction from chloride media, the concentration of chloride ions determines the distribution of various chloro-complexes, and the extraction efficiency often correlates with the mole fraction of a specific, neutral, or low-charged complex. acs.org The presence of other salts can also influence the activity of water and the species in the aqueous phase, thereby affecting the extraction equilibrium. acs.orgacs.org

Theoretical Models for Metal Extraction by Basic Extractants

The extraction of metals from aqueous solutions by basic extractants like this compound is a cornerstone of hydrometallurgical processing and separation science. kuleuven.benih.gov These extractants are typically quaternary ammonium salts, which function as liquid anion exchangers. nih.govnumberanalytics.com The process hinges on the transfer of a metal-containing anionic species from the aqueous phase to an organic phase, facilitated by the extractant. kuleuven.be While the specific behavior of this compound is not widely documented, its mechanism can be understood through the well-established theoretical models developed for analogous quaternary ammonium salts, such as the widely studied Aliquat 336 (Trioctylmethylammonium chloride). nih.govacs.orgtandfonline.com

Ion-Pair Formation Model: The most widely accepted model for metal extraction by quaternary ammonium salts is the anion-exchange or ion-pair formation mechanism. kuleuven.benumberanalytics.comnsfc.gov.cn In this model, the metal in the aqueous phase first forms a negatively charged complex with available ligands, such as chloride ions (e.g., [MCln]m-). The quaternary ammonium salt, represented as R4N+X- in the organic phase, then exchanges its original anion (X-) for the anionic metal complex.

The general equilibrium for this exchange can be written as:

m(R₄N⁺X⁻)ₒᵣ₉ + [MClₙ]ᵐ⁻ₐᵩ ⇌ ([R₄N⁺]ₘ[MClₙ]ᵐ⁻)ₒᵣ₉ + m(X⁻)ₐᵩ

(Where 'org' denotes the organic phase and 'aq' denotes the aqueous phase)

This process creates a large, neutral ion pair that is sterically shielded and highly soluble in the organic diluent, thus shifting the equilibrium towards extraction. numberanalytics.comgoogle.com The efficiency of this process is enhanced when the metal readily forms stable anionic complexes and when there is a high concentration of ligands in the aqueous phase. nih.govnih.gov

Slope Analysis: A common experimental technique to validate the ion-pair model and determine the stoichiometry of the extracted species is slope analysis. tandfonline.comresearchgate.nettandfonline.com By plotting the logarithm of the metal's distribution coefficient (log D) against the logarithm of the extractant's concentration (log [R4N+X-]) at constant conditions, a straight line is often obtained. The slope of this line typically corresponds to 'm', the number of extractant molecules associated with each metal complex, thereby revealing the composition of the extracted ion pair. tandfonline.comosti.gov

Table 1: Representative Slope Analysis Data for Metal Extraction by a Quaternary Ammonium Salt

This table illustrates typical data from a slope analysis experiment for the extraction of a divalent metal ion (M²⁺) that forms a dianionic complex ([MCl₄]²⁻).

| log [Extractant] (mol/L) | log D |

| -2.0 | -1.50 |

| -1.8 | -1.10 |

| -1.6 | -0.70 |

| -1.4 | -0.30 |

| -1.2 | 0.10 |

| -1.0 | 0.50 |

A plot of this data would yield a slope of approximately 2, suggesting that two molecules of the extractant are involved in the extraction of one metal ion, consistent with the formation of a ([R₄N⁺]₂[MCl₄]²⁻) species in the organic phase.

Aggregation and Micelle Formation Models: The simple ion-pair model is often insufficient to describe extraction behavior at higher extractant concentrations (>0.1 M), where significant deviations from ideal behavior occur. osti.gov In nonpolar organic diluents, quaternary ammonium salts tend to self-associate, forming aggregates or reverse micelles. researchgate.netosti.govtandfonline.com

This aggregation is a critical factor influencing the extraction process. The formation of these supramolecular structures in the organic phase can create a polar microenvironment capable of solubilizing more water and metal complexes, often leading to enhanced extraction efficiency. researchgate.nettandfonline.com The extraction mechanism in such cases is more complex, involving the partitioning of the metal complex into these aggregates rather than simple one-to-one ion exchange. osti.govtandfonline.com The size and nature of these aggregates depend on the extractant structure, its concentration, the type of diluent, and the amount of water present in the organic phase. researchgate.nettandfonline.com

Competitive Solvation and Complexation Models: More advanced theoretical frameworks, such as the Competitive Preferential Solvation (COPS) theory, have been proposed to provide a more comprehensive explanation. researchgate.nethuji.ac.il This model considers the competition among all components in the organic phase (extractant, diluent, modifiers) to solvate the extracted acid or metal complex. It views the extractant as amphoteric, capable of acting as either a base or an acid depending on the surrounding chemical environment. researchgate.nethuji.ac.il This approach attempts to unify the concepts of complexation and solvation to better predict synergistic or antagonistic effects in complex extraction systems. huji.ac.il

The choice of diluent (e.g., aliphatic vs. aromatic) also plays a crucial role, affecting both the solvation of the extractant and the extracted complex, and influencing the degree of aggregation. mdpi.com Ultimately, the extraction of a metal by a basic extractant like this compound is a multifaceted process where simple ion exchange is often modulated by aggregation and complex solvation equilibria in the organic phase. nih.govresearchgate.netescholarship.org

Research into Applications in Separation Science and Chemical Processes

Methodologies for Metal Ion Extraction and Separation

Solvent extraction is a widely employed technique for the separation and purification of metal ions. Methyldioctyldecylammonium (B12724451) chloride serves as a highly effective extractant in these processes, primarily through an anion exchange mechanism.

The extraction of divalent metal ions from aqueous solutions is a critical step in hydrometallurgy and wastewater treatment. Methyldioctyldecylammonium chloride has been extensively studied for its efficiency in separating various divalent metals. The process typically involves the formation of anionic metal complexes in the aqueous phase, often by the addition of chloride ions, which are then extracted by the quaternary ammonium (B1175870) cation into an organic solvent.

Research has demonstrated the selective extraction of cadmium(II) over copper(II) from mixed synthetic feeds using tri-octyl methylammonium (B1206745) chloride (Aliquat 336) as the extractant. In these systems, ethylenediaminetetraacetic acid (EDTA) can be employed as a masking agent for Cu(II) to enhance the selective extraction of Cd(II) eujournal.org. Studies have shown that the concentration of Aliquat 336 is a significant factor in the extraction of Cd(II) eujournal.org. For instance, increasing the concentration of Aliquat 336 from 50 mM to 100 mM in toluene (B28343) can nearly double the extraction efficiency of Cd(II) eujournal.org.

The separation of zinc(II) and copper(II) has also been achieved using a synergistic extraction system containing a mixture of trioctylphosphine (B1581425) oxide (TOPO) and Aliquat 336 in kerosene (B1165875) tandfonline.com. This combination has proven effective in selectively separating Zn(II) from Cu(II) tandfonline.com. Furthermore, polymer inclusion membranes based on methyl trioctyl ammonium chloride have demonstrated high separation factors for Zn(II)/Cu(II) and Zn(II)/Fe(III) mixtures mdpi.com.

Table 1: Extraction and Separation of Divalent Metal Ions using this compound (Aliquat 336)

| Metal Ion Pair | Extractant System | Separation Factor | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Cd(II)/Cu(II) | Aliquat 336 in toluene with EDTA as masking agent | - | Cd(II): 95.89, Cu(II): 0.59 | eujournal.org |

| Zn(II)/Cu(II) | 0.025 M TOPO and 0.06 M Aliquat 336 in kerosene | - | Zn(II) > 87% recovered | tandfonline.com |

| Zn(II)/Cu(II) | Methyl trioctyl ammonium chloride-based PIM | 1996 | - | mdpi.commdpi.com |

| Cd(II)/Cu(II) | Methyl trioctyl ammonium chloride-based PIM | 112 | - | mdpi.commdpi.com |

The separation of rare earth elements (REEs) is a challenging task due to their similar chemical properties. This compound has been investigated as a component in synergistic extraction systems for the separation of REEs from chloride and nitrate (B79036) media.

A patented method utilizes a synergistic extraction agent composed of Aliquat 336 and tributyl phosphate (B84403) (TBP) in kerosene to extract and separate mixed rare earth chlorides, nitrates, and sulfates expresspolymlett.com. This process avoids the saponification step, thereby eliminating the generation of ammonia (B1221849) nitrogen wastewater and improving the efficiency of REE separation expresspolymlett.com.

Studies have also explored the use of Aliquat 336 for the extraction of specific REEs. For instance, the extraction of Europium(III) from a nitrate medium using Aliquat 336 in combination with 20% decanol (B1663958) and kerosene has been demonstrated researchgate.net. The extraction efficiency was found to be influenced by factors such as phase contact time, extractant concentration, and nitrate concentration researchgate.net. Research on the separation of medium group REEs from nitric solutions has been conducted using isomolar (B1166829) mixtures of Aliquat®336–TBP researchgate.net. The selectivity of Aliquat 336® in these separations, with a separation factor of 2.0, was found to be superior to that of acidic extractants researchgate.net.

Table 2: Application of this compound in Rare Earth Element (REE) Separation

| REE Mixture | Extractant System | Key Finding | Reference |

|---|---|---|---|

| Mixed REE chlorides, nitrates, and sulfates | Aliquat 336 and TBP in kerosene | Synergistic extraction without saponification, improving separation efficiency. | expresspolymlett.com |

| Europium(III) | Aliquat 336 with 20% decanol in kerosene | Extraction efficiency is dependent on contact time, extractant, and nitrate concentrations. | researchgate.net |

| Medium group REEs | Isomolar mixtures of Aliquat®336–TBP | Achieved a separation factor of 2.0, outperforming acidic extractants. | researchgate.net |

Germanium is a critical element in various high-tech applications. Solvent extraction using this compound has emerged as a viable method for its recovery and purification. This process often involves the use of a complexing agent to form an anionic germanium complex that can be extracted by the quaternary ammonium salt.

Research has shown that germanium can be quantitatively extracted from citric acid solutions using Aliquat 336S in xylene researchgate.net. In one study, germanium was extracted from a 1x10⁻³ mol dm⁻³ citric acid solution at pH 3.5 with 0.1 mol dm⁻³ Aliquat 336S in xylene, achieving over 99.1% recovery researchgate.net. The stripping of germanium from the organic phase was successfully accomplished using a 0.5 mol dm⁻³ hydrochloric acid solution researchgate.net. This method has been applied to determine germanium content in coal fly ash researchgate.net.

The efficiency of germanium extraction is influenced by the choice of both the complexing agent and the organic diluent. Studies comparing different complexing agents found that nearly 100% germanium extraction was achieved with Aliquat 336 when tartaric and citric acids were used researchgate.net. The choice of diluent also plays a role, with the extraction efficiency of the Ge-citrate complex by Aliquat 336S following the order: xylene > cyclohexane (B81311) > hexane (B92381) > CCl₄ > toluene > benzene (B151609) > nitrobenzene (B124822) > chloroform (B151607) researchgate.net.

Table 3: Germanium Extraction using this compound (Aliquat 336)

| Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Stripping Agent | Reference |

|---|---|---|---|---|

| 1x10⁻³ M Citric Acid (pH 3.5) | 0.1 M Aliquat 336S in xylene | > 99.1 | 0.5 M HCl | researchgate.net |

| Tartaric Acid solution | Aliquat 336 | ~100 | - | researchgate.net |

| Oxalic Acid solution | 0.2% Aliquat 336 | ~100 | - |

Application in Membrane-Based Separation Techniques

Membrane-based separation offers a promising alternative to conventional solvent extraction, with advantages such as reduced solvent inventory and lower operational costs. This compound is a key component in certain types of liquid membranes, particularly Polymer Inclusion Membranes (PIMs).

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where a carrier, such as this compound, is immobilized within a polymer matrix. These membranes have been successfully applied to the selective transport and separation of various metal ions.

The separation of uranium(VI) from sulfate (B86663) solutions has been investigated using PIMs. While di-(2-ethylhexyl) phosphoric acid (D2EHPA) was found to be highly effective, Aliquat 336 was also screened as a potential carrier in PVC-based PIMs for this purpose researchgate.net. Further research has demonstrated the use of Aliquat 336 in liquid emulsion membranes for uranium extraction from sulfate leach liquor koreascience.kr. In another study, the transport of uranium(VI) across a PTFE flat-sheet membrane containing Aliquat 336 as the carrier was investigated koreascience.kr.

The versatility of Aliquat 336-containing PIMs is evident in their application for the separation of other metal ions as well. For instance, a PIM composed of PVC and Aliquat 336 was used for the selective transport of cadmium orientjchem.org. Furthermore, these membranes have been employed for the removal of Cr(VI) from aqueous solutions expresspolymlett.com.

Table 4: Performance of this compound in Polymer Inclusion Membranes (PIMs) for Metal Separation

| Target Metal Ion | Membrane Composition | Feed Phase | Stripping Phase | Key Finding | Reference |

|---|---|---|---|---|---|

| U(VI) | Aliquat 336 in PTFE flat-sheet | - | - | Successful transport of U(VI) demonstrated. | koreascience.kr |

| Cd(II) | PVC / Aliquat 336 | - | - | Effective selective transport of cadmium. | orientjchem.org |

| Cr(VI) | PVC / Aliquat 336 | 10 ppm Cr(VI) | - | 93.03% extraction efficiency achieved. | expresspolymlett.com |

The transport of metal ions across PIMs containing this compound is generally understood to occur via a facilitated transport mechanism, specifically through ion exchange.

In this mechanism, the metal ion in the aqueous feed phase first forms a negatively charged complex. This anionic complex then pairs with the quaternary ammonium cation (methyldioctyldecylammonium) at the feed-membrane interface. This neutral ion-pair is then transported across the membrane. At the membrane-stripping phase interface, the metal complex is released into the stripping solution, and the carrier is regenerated to continue the transport cycle. The driving force for this transport can be a concentration gradient of the metal ion or a chemical potential gradient established by differences in the composition of the feed and stripping solutions, such as pH or the concentration of a complexing agent mdpi.com.

For the transport of divalent metal ions like Cd(II) from chloride media, the metal forms anionic chloro-complexes (e.g., [CdCl₃]⁻ or [CdCl₄]²⁻) which are then extracted into the membrane via an anion-exchange mechanism with the chloride counter-ion of the Aliquat 336. The transport of these species is a combination of passive and facilitated diffusion, with significant facilitated transport occurring at higher concentrations of the carrier within the membrane expresspolymlett.com.

Thermodynamic Modeling of Extraction Systems

The design and optimization of solvent extraction processes, such as those involving this compound, present significant challenges due to the multitude of adjustable parameters. nih.gov To overcome these challenges, quantitative predictive solvent extraction models are being developed. A robust predictive model can help determine the optimal parameters for solvent extraction flow sheets. The primary difficulty in creating such models lies in the large deviations from ideal thermodynamic behavior observed in both the aqueous and organic phases, which are often a result of high solute concentrations. nih.gov

A promising approach to building a predictive model is to start with the thermodynamics of the solvent extraction process and correct for non-ideal behavior using an excess Gibbs energy (GEX) term. nih.gov This can be described using semi-empirical molecular thermodynamics, which combines a thermodynamic description of the solution with accessible experimental data. To accurately model the non-ideal behavior in both aqueous and organic phases containing electrolytes, a mixed-solvent electrolyte molecular thermodynamic model is necessary. nih.gov

Excess Gibbs Energy Models

Excess Gibbs energy (gE) models are a significant class of thermodynamic models for liquid phases and are extensively used in the simulation of fluid separation processes. tum.de These models are a practical way to represent the non-ideality of a liquid phase by fitting adjustable parameters to various types of experimental data, including phase equilibria and excess quantities. tum.de In the context of solvent extraction, the excess Gibbs energy can be described using semi-empirical molecular thermodynamics. nih.gov

Models for excess Gibbs energy are typically developed for binary subsystems first. The excess Gibbs energy for a multi-component system is then calculated using empirical interpolation formulas. Commonly used gE models only have adjustable parameters for the binary subsystems, with no additional adjustable parameters for ternary or higher-order systems. Therefore, the fitting of binary parameters is the most critical step in modeling liquid mixtures with gE models. tum.de

A modeling strategy based on Gibbs energy minimization can incorporate parameter estimation for necessary thermodynamic properties as well as process design for solvent extraction. nih.gov This approach has been shown to yield good agreement between model predictions and reported equilibrium extraction data, validating the property estimates for the organic phase species. nih.gov

Mixed-Solvent Electrolyte Frameworks

Mixed-solvent electrolyte systems are considerably more complex than their aqueous counterparts and are not as well understood. aiche.org These systems contain multiple solvents, both aqueous and nonaqueous, at high concentrations, which can lead to the existence of multiple liquid phases in equilibrium. aiche.org

The OLI Mixed-Solvent Electrolyte (OLI-MSE) framework is a promising model for describing the non-ideal behavior in both aqueous and organic phases containing electrolytes. nih.gov This framework can accurately model electrolytes in both aqueous and organic solutions. nih.gov A key advantage of the OLI-MSE framework is its use of interaction parameters for individual ions, in contrast to the ion-pair interaction parameters used in the electrolyte non-random two-liquid (eNRTL) model. acs.org

A molecular thermodynamic model for the extraction of cobalt(II) from chloride media using trioctylmethylammonium chloride (TOMAC), a compound closely related to this compound, was constructed using the OLI-MSE framework. nih.govacs.org This model was developed by analyzing the water and hydrochloric acid content of the organic phase, measuring the water activity of the system, and utilizing metal complex speciation and solvent extraction data. nih.govresearchgate.net

The resulting model demonstrated that salting effects in the extraction process originate from indirect salt cation-solvent interactions that influence the availability of water in the aqueous and organic phases. nih.gov While the OLI-MSE framework could not model the full extractant concentration range due to the lack of a description for reversed micelle formation, it accurately described salting effects and the behavior of hydrochloric acid without the need for specific Co(II)–salt cation interaction parameters. nih.govresearchgate.net

The development of such speciation-based models for mixed-solvent electrolyte systems is crucial for calculating speciation, phase equilibria, enthalpies, heat capacities, and densities in these complex systems. researchgate.net These models combine standard-state thermochemical properties of solution species with an expression for the excess Gibbs energy to account for chemical speciation in multiphase, multicomponent systems. researchgate.net

Environmental Transport and Transformation Research of Methyldioctyldecylammonium Chloride

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Methyldioctyldecylammonium (B12724451) chloride, the primary abiotic degradation pathways of interest are hydrolysis and phototransformation.

Hydrolytic Stability Studies under Varying pH Conditions

Quaternary ammonium (B1175870) cations, the functional group in Methyldioctyldecylammonium chloride, are generally stable towards hydrolysis under typical environmental pH conditions. wikipedia.org These compounds are permanently charged, independent of the pH of their solution, and are unreactive toward even strong acids. wikipedia.org While they can degrade under the influence of exceptionally strong bases, such conditions are not typically found in the environment. wikipedia.org

Phototransformation Mechanisms in Aqueous and Soil Environments

Phototransformation, or photodegradation, is the alteration of a chemical by light. This process can occur directly, when the chemical itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

Studies on QACs indicate that phototransformation can be a removal mechanism, although its efficiency varies. For some QACs, phototransformation is the primary removal mechanism in certain aquatic environments, with half-lives that can be on the order of hours under simulated conditions. acs.org However, for many QACs, direct photolysis is slow or non-existent, and indirect photolysis via reaction with hydroxyl radicals is the more likely, albeit slower, process. acs.org Specific phototransformation studies on this compound are limited.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic chemicals from the environment.

Microbial Metabolism and Biodegradability Assessment

The biodegradability of QACs, including this compound, is variable and depends on several factors. While some QACs are considered biodegradable, the process can be slow and is often outcompeted by sorption to solids. hnu.edu.cn

Several bacterial species have been identified that can degrade QACs, often utilizing them as a source of carbon and energy. acs.orgasm.org The degradation pathway for some QACs, like benzalkonium chlorides (BACs), has been shown to involve dealkylation, which significantly reduces the toxicity of the compound. asm.orgresearchgate.net For instance, the transformation of BACs to benzyldimethylamine (BDMA) results in a product that is 500 times less toxic. asm.orgresearchgate.net Specific microbial metabolism studies on this compound are not detailed in the available literature, but it is expected to follow similar degradation patterns as other dialkyldimethylammonium chlorides (DADMACs).

Factors Influencing Biodegradation Variability (e.g., Concentration, Alkyl Chain Length, Microbial Population)

The efficiency of QAC biodegradation is influenced by several key factors:

Concentration: High concentrations of QACs can be inhibitory or toxic to the microbial populations responsible for their degradation. acs.org Conversely, at very low concentrations, the compound may not be a sufficiently attractive energy source for microbes to metabolize. acs.org

Alkyl Chain Length: The length of the alkyl chains in a QAC molecule affects its biodegradability. An increase in alkyl chain length can lead to a decrease in the biodegradation rate. hnu.edu.cn Longer alkyl chains also increase the tendency of the compound to adsorb to solids, which can limit its bioavailability for microbial degradation. hnu.edu.cn

Microbial Population: The presence of a microbial community adapted to QACs is crucial for effective biodegradation. publications.gc.ca The rate of degradation can be significantly higher in environments where microorganisms have been previously exposed to these compounds. mst.dk

The biodegradability of DADMACs, a class to which this compound belongs, is noted to be variable and influenced by chemical concentration, alkyl chain length, the presence of anionic moieties, and the quantity and characteristics of the microbial population. publications.gc.ca

Sorption and Mobility in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles in the environment, such as soil, sediment, and sludge. This process significantly affects a chemical's mobility and bioavailability.

Due to their positive charge, QACs like this compound have a strong tendency to sorb to negatively charged surfaces, which are abundant in the environment. mst.dk This strong sorption behavior means that a significant portion of these compounds released into the environment will be found in soil, sediment, and sewage sludge rather than in the water column. hnu.edu.cn

The sorption of QACs is influenced by the length of their alkyl chains; longer chains lead to stronger sorption. researchgate.net This strong adsorption to solids can reduce the mobility of the compound in the environment but also limits its availability for degradation and can lead to its accumulation in sludge and sediments. hnu.edu.cnresearchgate.net Studies on similar QACs have shown that sorption to kaolinite, a common clay mineral, is nonlinear even at low concentrations, indicating heterogeneous sorption sites. chemrxiv.org

The following table presents ecotoxicity data for a compound analogous to this compound, identified as Quaternium 24 (CAS No. 32426-11-2).

Ecotoxicity Data for an Analogous Compound (Quaternium 24)

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Green algae | 72 hours | ErC50 | 0.062 | 3m.com |

| Water flea | 48 hours | EC50 | 0.029 | 3m.com |

| Zebra Fish | 96 hours | LC50 | 0.49 | 3m.com |

Adsorption to Soil and Sediment

Quaternary ammonium compounds exhibit a strong tendency to adsorb to soil and sediment particles. This behavior is primarily driven by the electrostatic attraction between the positively charged nitrogen atom in the QAC molecule and the negatively charged surfaces of clay minerals and organic matter present in soils and sediments. xmu.edu.cnvliz.be The long alkyl chains of compounds like this compound also contribute to hydrophobic interactions, further enhancing their sorption. researchgate.net

Research on DDAC, a compound with a similar structure, demonstrates its immobility in soil. regulations.gov Studies have shown a strong tendency for DDAC to bind to sediment and soil, which limits its potential to contaminate surface and groundwaters. regulations.govpublications.gc.ca The binding affinity is influenced by the characteristics of the soil, such as its organic carbon content and cation exchange capacity (CEC). vliz.be

The strength of this adsorption is quantified by the Freundlich adsorption coefficient (Kads). For DDAC, these values vary significantly with soil type, indicating the influence of soil composition on its environmental mobility.

Table 1: Freundlich Adsorption Coefficients (Kads) for DDAC in Various Soil Types. regulations.gov

The high Kads values confirm that compounds like DDAC, and by extension this compound, are largely immobile in the soil environment, binding tightly to soil particles. regulations.gov This strong adsorption reduces their bioavailability and the likelihood of leaching into groundwater. orst.edu

Environmental Transport and Distribution in Aquatic Systems (e.g., Wastewater, Surface Water, Stormwater)

The primary route for QACs to enter aquatic systems is through wastewater treatment plant (WWTP) effluents. hnu.edu.cn While a significant portion of these compounds is removed from the liquid phase during wastewater treatment through adsorption to sludge, residual amounts can be discharged into surface waters. sfei.org

Once in aquatic environments, the strong sorption characteristics of long-chain QACs continue to dominate their behavior. They tend to partition from the water column to suspended solids and bottom sediments. xmu.edu.cn This partitioning limits their concentration in the dissolved phase, which is the primary form of exposure for many aquatic organisms.

Studies on DDAC have shown that it is stable to microbial degradation in aquatic systems under both aerobic and anaerobic conditions. The calculated aerobic half-life in flooded river water is 180 days, while the anaerobic half-life is 261 days. regulations.govpublications.gc.ca Furthermore, DDAC is stable to photodegradation in aqueous solutions. regulations.gov This persistence, combined with strong sorption, means that sediments act as a major sink for these compounds in aquatic environments.

The transport of these compounds in aquatic systems is therefore largely associated with the movement of particulate matter. Stormwater runoff can also contribute to the loading of QACs into surface waters, carrying adsorbed compounds from terrestrial environments.

Distribution to Biosolids

Wastewater treatment plants are a major conduit for QACs into the environment. Due to their chemical properties, a large fraction of QACs entering WWTPs are removed from the wastewater and become concentrated in the sewage sludge. hnu.edu.cnsfei.org The process of treating sewage sludge to meet regulatory standards for land application results in the formation of biosolids. epa.gov

The strong affinity of QACs for solid organic matter leads to their significant accumulation in biosolids. researchgate.net Research has shown that QACs with longer alkyl chains have a greater tendency to adsorb to sludge. hnu.edu.cn This means that compounds like this compound are expected to be found in high concentrations in biosolids.

Analysis of sludge samples from various WWTPs has confirmed the presence of high levels of different QACs. For instance, concentrations of dialkyldimethylammonium compounds (DADMACs) in sewage sludge can be substantial. plos.org One study reported total DADMAC concentrations in sludge as high as 156,000 ng/g (156 mg/kg). xmu.edu.cn The application of these biosolids to agricultural land represents a direct pathway for the introduction of these compounds into the soil environment. hnu.edu.cn

Table 2: Example Concentrations of Different QAC Classes found in Sewage Sludge. xmu.edu.cn

Partitioning Phenomena Across Environmental Compartments (e.g., Soil, Water, Air)

The environmental distribution of this compound is governed by partitioning, the process by which a chemical distributes itself between different environmental compartments at equilibrium. nih.gov For QACs, the key compartments are water, soil/sediment, and to a much lesser extent, air.

Due to their low volatility, QACs are not expected to be present in significant concentrations in the atmosphere. Their primary partitioning behavior is between the aqueous phase and solid phases like soil, sediment, and biosolids. orst.edu The partitioning of a chemical between soil/sediment and water is described by the partition coefficient (Kp), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase. scielo.org.co

The strong binding of QACs to soil and sediment, as indicated by high adsorption coefficients, demonstrates that these compounds will predominantly partition to these solid matrices rather than remaining in the water. regulations.govorst.edu This partitioning is a critical factor in their environmental fate, as it reduces their mobility and bioavailability in the aqueous phase. orst.edu The long-term accumulation of these compounds in soil and sediment is a potential concern due to their persistence. For example, the half-life of DDAC in sandy loam soil with microbial activity has been reported to be 1,048 days. orst.edu

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling is a key computational technique for investigating the non-covalent interactions that govern how a molecule like Methyldioctyldecylammonium (B12724451) chloride interacts with its environment at an atomic level. openaccessjournals.comyoutube.com For QACs, the primary mechanism of action, particularly in their role as biocides, is their interaction with bacterial cell membranes. rsc.org

The structure of Methyldioctyldecylammonium chloride, featuring a permanently positively charged nitrogen atom (the quaternary ammonium (B1175870) head) and long hydrophobic alkyl chains (two octyl and one decyl group), dictates its intermolecular interactions. Molecular modeling simulations, such as molecular dynamics, help elucidate these interactions:

Electrostatic Interactions: The positively charged nitrogen head is pivotal, driving strong electrostatic attraction to negatively charged surfaces. rsc.org In biological systems, this includes components of bacterial cell membranes like teichoic and lipoteichoic acids in Gram-positive bacteria. rsc.org

Hydrophobic Interactions: The long octyl and decyl chains are nonpolar and interact favorably with the lipid bilayer of cell membranes. These hydrophobic interactions are crucial for the compound's ability to penetrate and disrupt the membrane structure, leading to leakage of intracellular contents and cell death. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical based on its molecular structure. wikipedia.org For QACs, QSAR is widely used to predict antimicrobial efficacy, toxicity to aquatic organisms, and other biological or environmental effects. arabjchem.orgresearchgate.netjapsonline.com This approach helps in designing new QACs with enhanced desired properties (e.g., higher biocidal activity) and reduced undesired effects (e.g., lower toxicity). nih.gov

The development of a QSAR model is a multi-step process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical relationship, and validating the model's predictive power. researchgate.net Various statistical and machine learning methods are employed to create these models for QACs.

Multiple Linear Regression (MLR): This is a common statistical method used to establish a linear relationship between the biological activity (e.g., toxicity to algae) and various calculated molecular descriptors. researchgate.net

Artificial Neural Networks (ANNs): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity. They have been successfully used to predict the antimicrobial properties of QACs against bacteria like Staphylococcus aureus with high accuracy. arabjchem.org

Genetic Algorithms (GA): GA is often used in conjunction with MLR (GA-MLR) to select the most relevant subset of molecular descriptors from a large pool, improving the robustness and predictive power of the resulting model. japsonline.com

The quality and predictive ability of these models are rigorously assessed using internal and external validation techniques, including leave-one-out (LOO) cross-validation and the use of an external test set of compounds not used in model development. japsonline.commdpi.com

Table 1: Examples of QSAR Model Applications for Quaternary Ammonium Compounds

| Model Type | Application | Key Findings | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Prediction of antimicrobial activity against S. aureus. | Models demonstrated high predictability (93.57% classification accuracy). | arabjchem.org |

| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Prediction of antibacterial activity of Gemini QACs against E. coli. | Developed a reliable model with good predictive ability (R² = 0.891, R²test = 0.834). | japsonline.com |

A crucial outcome of QSAR studies is the identification of specific molecular features, or "descriptors," that are most influential in determining the compound's activity. For QACs, several descriptors have been consistently identified as significant.

Lipophilicity (logP): The octanol-water partition coefficient, logP, is a measure of a molecule's hydrophobicity. It is a critical factor for QACs as it governs their ability to partition into and disrupt bacterial membranes. nih.gov

Alkyl Chain Length (CL): The length of the alkyl chains is a dominant descriptor for the toxicity and antimicrobial activity of QACs. Longer chains generally lead to greater activity up to a certain cutoff point. researchgate.net

Topological and Connectivity Indices: Descriptors like the total connectivity index (T(Con)) quantify the size, shape, and degree of branching in a molecule. These have been shown to be main descriptors governing the toxicity of QACs to algae. researchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. japsonline.comnih.gov These relate to the molecule's electronic properties and reactivity.

Drug-like Indices: Some QSAR models for antimicrobial activity have found that descriptors developed for drug design, which act as filters for identifying compounds with favorable properties, are also important. arabjchem.org

Theoretical Approaches to Chemical Reactivity and Stability

Theoretical chemistry provides powerful tools for understanding the intrinsic reactivity and stability of molecules. openaccessjournals.com Methods based on Density Functional Theory (DFT) are commonly used to calculate electronic structure and reactivity descriptors. nih.govedu.krd

For a molecule like this compound, these approaches can provide insight into:

Electron Distribution: Calculations can map the molecular electrostatic potential (MEP), which shows the charge distribution across the molecule. For a QAC, this would highlight the concentrated positive charge around the nitrogen atom and the nonpolar nature of the alkyl chains, explaining its surfactant properties and sites for electrostatic interaction. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. edu.krdmdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like electronegativity, chemical hardness, and softness can be calculated. Chemical hardness reflects the resistance to charge transfer within the molecule. mdpi.com These parameters help quantify and compare the reactivity of different molecules under various conditions.

While specific DFT studies on this compound are scarce, the principles are well-established. For instance, studies on other complex organic molecules show how the solvent environment can influence the HOMO-LUMO gap and thus alter the molecule's reactivity and stability. edu.krd Such theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack, providing a fundamental understanding of the molecule's chemical behavior. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.